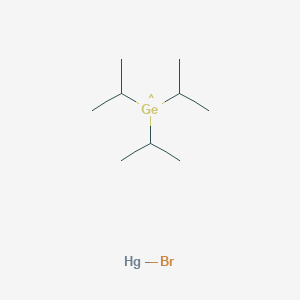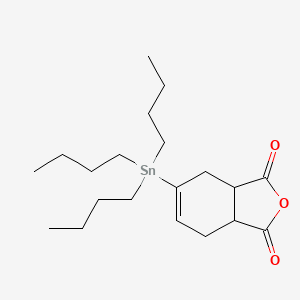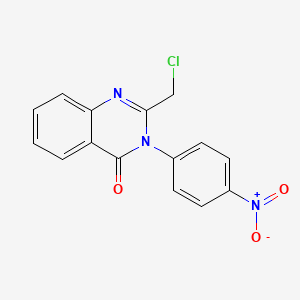
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is a complex organophosphorus compound It is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a phosphorus-oxygen ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione typically involves the reaction of diphenylphosphinic chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
科学的研究の応用
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: This compound is similar in structure but contains pyridyl groups instead of phenyl groups.
4-(4-Dimethylamino-phenyl)-2,6-diphenyl-pyranylium, perchlorate: This compound has a pyranylium core with dimethylamino and phenyl substituents.
Uniqueness
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is unique due to its phosphorus-oxygen ring system and the presence of both phenyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
93454-13-8 |
|---|---|
分子式 |
C17H20O3P2 |
分子量 |
334.29 g/mol |
IUPAC名 |
4,4-dimethyl-2,6-diphenyl-1,2λ5,6λ5-oxadiphosphinane 2,6-dioxide |
InChI |
InChI=1S/C17H20O3P2/c1-17(2)13-21(18,15-9-5-3-6-10-15)20-22(19,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
GRHMWCCQUZNHEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CP(=O)(OP(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
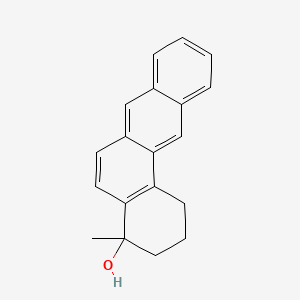
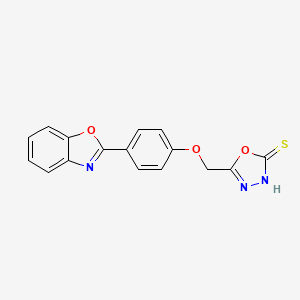

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
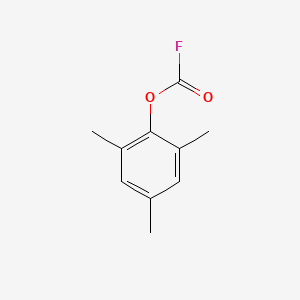
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
